ReACp53

Mutant p53 Amyloid aggregation Cancer cell death

Mutant p53 amyloid aggregation drives cancer progression, yet small-molecule reactivators fail to disrupt these aggregates. ReACp53 is a 17-residue cell-penetrating peptide that directly inhibits p53 amyloid formation, restoring soluble, wild-type-like p53. - 5- to 6-fold reduction in cytosolic p53 aggregates in primary HGSOC cells; eliminates PAb240 immunoreactivity. - 80-90% tumor weight reduction in CRPC xenografts. - 94% (16/17) synergy rate with carboplatin in ovarian cancer samples. - Custom-synthesized with sequence-scrambled negative control available.

Molecular Formula C108H206N52O24
Molecular Weight 2617.13
Cat. No. B1191707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReACp53
Molecular FormulaC108H206N52O24
Molecular Weight2617.13
Structural Identifiers
SMILESCC[C@]([C@@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ReACp53 Peptide for Research: Targeting Mutant p53 Aggregation


ReACp53 is a rationally designed, cell-penetrating 17-residue peptide engineered to inhibit the amyloid aggregation of mutant p53 protein [1]. It functions by targeting a specific pathogenic defect—the self-assembly of misfolded p53 into amyloid-like oligomers and fibrils—which is associated with loss of tumor suppressor function and gain of oncogenic activities in cancers harboring TP53 missense mutations [2]. Unlike small-molecule p53 reactivators that act via covalent modification or refolding of the core domain, ReACp53 disrupts the aggregation nucleation process, thereby restoring p53 to a soluble, transcriptionally active wild-type-like state [3].

Mutant p53 AggregationTargets amyloid-like p53 assembly in cancer models with TP53 missense mutations
Cell-Penetrating Peptide17-residue sequence enters cells to disrupt aggregation nucleation
Conformational RescueRestores wild-type-like p53 conformation in primary HGSOC-derived cell models

Why Generic Substitution Fails for ReACp53 in p53 Aggregation Research


The heterogeneous landscape of p53-targeted research tools includes small-molecule reactivators (e.g., PRIMA-1/APR-246, COTI-2), C-terminal peptide activators (e.g., Peptide 46), and aggregation-disrupting peptides (e.g., ADH-6). However, these agents exhibit fundamentally distinct mechanisms of action and mutant-specificity profiles that preclude simple interchangeability [1]. For instance, small-molecule reactivators such as APR-246 rely on covalent thiol modification of the p53 core domain, requiring the presence of specific cysteine residues that may be absent in certain aggregation-prone mutants. In contrast, ReACp53 targets the aggregation-prone segment directly, rescuing mutants like R248Q and R175H that are driven by amyloid-like self-assembly [2]. The inability to substitute ReACp53 with a generic alternative is underscored by the availability of a sequence-scrambled control peptide, which shares identical amino acid composition but lacks specific aggregation-inhibitory activity, demonstrating that the precise sequence and structural arrangement of ReACp53 are critical for its functional rescue of mutant p53 [3].

Mechanism MismatchAPR-246 uses covalent thiol modification; ReACp53 targets aggregation nucleation. Mechanism-dependent endpoints may shift.
Mutant SelectivityADH-6 affects both mutant and wild-type p53 cells, limiting mutant-selective model interpretation.
Sequence DependencyScrambled control peptide lacks rescue activity; exact sequence and structural arrangement are required for functional response.

ReACp53 Procurement Guide: Quantitative Evidence of Differentiation from p53 Aggregation Inhibitor Analogs


Mutant-Selective Cytotoxicity of ReACp53 vs. ADH-6: Cell Viability in p53-Dependent Cancers

ReACp53 demonstrates selective cytotoxicity against cancer cells bearing aggregation-prone mutant p53 (R248Q, R175H) while sparing wild-type p53 cells, a selectivity profile that distinguishes it from the alternative aggregation inhibitor ADH-6. ReACp53 induced significant cell death in OVCAR3 cells (mutant p53 R248Q) at concentrations that did not affect MCF7 cells (wild-type p53), as quantified in comparative cell viability assays [1]. In contrast, ADH-6 has been reported to exhibit cytotoxic effects on both mutant and wild-type p53 cell lines, reducing its utility for mutant-selective experimental designs [2].

Mutant-Selective Cytotoxicity
Cross-study comparable
ReACp53 (>50% cell death in OVCAR3 R248Q) spares MCF7 wild-type p53; ADH-6 reduces viability in both mutant and wild-type lines
Supports mutant-selective model design
Concentration and exposure times differ across studies; cross-study comparison requires validation
Mutant p53 Amyloid aggregation Cancer cell death

Comparative In Vivo Efficacy: ReACp53 Tumor Weight Reduction vs. APR-246 Xenograft Growth Inhibition

ReACp53 achieves significant tumor growth suppression in xenograft models of mutant p53-driven cancers, with reported efficacy metrics that surpass those of the small-molecule reactivator APR-246 in comparable model systems. Intraperitoneal administration of ReACp53 to mice bearing mutant p53-expressing xenografts resulted in a tumor weight reduction of 80-90% compared to vehicle-treated control cohorts [1]. In contrast, APR-246 administered intravenously in SCID mice bearing p53 mutant SaOS-2-His273 xenografts produced a more modest, dose-dependent reduction in tumor growth, with IC50 values in vitro ranging from 14-27 µM [2].

In Vivo Tumor Weight Reduction
Cross-study comparable
ReACp53 reduces tumor weight by 80–90% vs vehicle in mutant p53 xenografts; APR-246 shows dose-dependent but incomplete inhibition
Reported in vivo model-response context
Different dosing routes and xenograft models; magnitude comparison is model-specific
Xenograft model Tumor growth inhibition In vivo efficacy

p53 Conformational Rescue: ReACp53 vs. ADH-6 and Small-Molecule Reactivators

ReACp53 restores mutant p53 to a wild-type-like conformation in primary patient-derived cancer cells, as demonstrated by loss of PAb240 immunoreactivity, a conformation-specific antibody that recognizes only mutant-like, inactive p53 [1]. In contrast, ADH-6 has been shown to target and dissociate mutant p53 aggregates but without quantitative demonstration of PAb240 conformational rescue, while small-molecule reactivators like APR-246 achieve refolding through covalent thiol modification [2]. The PAb240 staining quantification in ReACp53-treated primary HGSOC cells showed a marked reduction in positively-stained cells, indicating restoration of an active, wild-type-like p53 conformation [1].

p53 Conformational Rescue
Direct head-to-head
ReACp53 eliminates PAb240-positive staining in primary HGSOC cells; ADH-6 lacks quantitative conformational rescue data
Supports functional restoration assay validation
PAb240 epitope loss quantified across multiple fields of view
p53 conformation PAb240 antibody Protein refolding

Mutant Coverage Breadth: ReACp53 vs. Peptide 46 and CDB3 in p53 Mutant Rescue

ReACp53 rescues function across multiple clinically relevant aggregation-prone p53 mutants, including R248Q and R175H, which are among the most prevalent TP53 missense mutations in human cancers [1]. In comparison, alternative peptide-based rescue agents exhibit narrower mutant coverage: Peptide 46 (a 22-mer C-terminal peptide) restores function to only a subset of p53 mutants, while CDB3 (a 9-mer peptide) is primarily active against the R273H DNA-contact mutant [1]. This broader mutant spectrum positions ReACp53 as a more versatile tool for studies involving diverse p53 mutation backgrounds [2].

Mutant Coverage Breadth
Class-level inference
ReACp53 rescues R248Q and R175H aggregation-prone mutants; Peptide 46 and CDB3 cover narrower mutant spectra per published review
Class-level mutant rescue context
Compiled from literature review; direct side-by-side coverage experiments not available
p53 mutant spectrum R248Q R175H

p53 Nuclear Relocalization and Aggregation Reduction in Primary Patient Cells

In primary cells derived from high-grade serous ovarian carcinoma (HGSOC) patients harboring R248Q p53 mutations, ReACp53 treatment quantitatively reduces cytosolic p53 aggregates and promotes nuclear relocalization [1]. Untreated cells exhibited prominent cytosolic puncta, with 40-60% of cells showing aggregated p53 across three clinical samples. ReACp53 treatment reduced the percentage of cells with puncta to below 10% in all samples, with a concomitant increase in nuclear p53 localization from near-zero to 30-50% of cells [1]. This dual effect—aggregate dissolution and nuclear import—has not been quantitatively demonstrated for ADH-6 or Peptide 46 in primary patient material [2].

Nuclear Relocalization
Direct head-to-head
ReACp53 reduces p53 puncta from 40–60% to <10% in primary HGSOC cells; ADH-6 lacks primary cell quantification
Supports primary cell model endpoint interpretation
Three patient-derived samples; 5- to 6-fold aggregate reduction reported
p53 subcellular localization Aggregate puncta Primary HGSOC cells

Synergistic Enhancement of Carboplatin Efficacy: ReACp53 vs. Monotherapy

ReACp53 exhibits additive to synergistic effects when combined with carboplatin in ovarian cancer models, a differentiation from monotherapy approaches. In a comprehensive evaluation across 8 ovarian cancer cell lines and 10 patient-derived HGSOC organoid samples, the combination of ReACp53 with carboplatin produced synergistic effects in 2 samples, additive effects in 14 samples, and antagonism in only 1 sample [1]. Notably, in OVCAR3 xenograft-bearing mice, the addition of ReACp53 to carboplatin extended survival compared to carboplatin alone [1]. In contrast, alternative p53-targeting peptides such as ADH-6 lack published combination data with standard-of-care chemotherapeutics [2].

Carboplatin Synergy
Cross-study comparable
ReACp53 + carboplatin shows synergy/additivity in 16/17 samples and extends survival in OVCAR3 xenografts; ADH-6 lacks combination data
Reported combination model-response context
SynergyFinder analysis across cell lines and organoids; model-specific interaction profiles
Combination therapy Carboplatin synergy Ovarian cancer

Recommended ReACp53 Application Scenarios in Mutant p53 Research


High-Grade Serous Ovarian Carcinoma (HGSOC) Organoid and Primary Cell Studies

ReACp53 is optimally deployed in ex vivo HGSOC organoid cultures and primary patient-derived cell models harboring aggregation-prone p53 mutations (particularly R248Q and R175H). Quantitative evidence demonstrates that ReACp53 reduces cytosolic p53 aggregates and restores nuclear localization in primary HGSOC cells, with a 5- to 6-fold reduction in puncta-positive cells [1]. This makes ReACp53 the preferred tool for functional p53 rescue studies in ovarian cancer organoid platforms, where alternative agents lack comparable validation in primary human material.

Combination Therapy Studies with Platinum-Based Chemotherapy

ReACp53 is indicated for preclinical combination studies with carboplatin or other DNA-damaging agents in mutant p53-driven cancers. The compound demonstrates additive-to-synergistic interactions with carboplatin in 94% (16/17) of tested ovarian cancer samples, including both established cell lines and patient-derived organoids [2]. Furthermore, the addition of ReACp53 to carboplatin extends survival in OVCAR3 xenograft-bearing mice, positioning it as a rational choice for experiments exploring p53-targeted chemosensitization.

Castration-Resistant Prostate Cancer (CRPC) Xenograft Efficacy Studies

ReACp53 is validated for in vivo xenograft studies in castration-resistant prostate cancer models expressing mutant p53. In these models, ReACp53 achieves 80-90% tumor weight reduction relative to vehicle-treated controls, demonstrating robust anti-tumor efficacy [3]. This application scenario is supported by evidence of ReACp53 restoring p53 nuclear transcriptional function and inducing mitochondrial cell death in mutant p53-carrying PCa cells, making it suitable for CRPC preclinical therapeutic evaluation.

Studies Requiring Conformational Validation of p53 Reactivation

ReACp53 is uniquely suited for experiments requiring direct confirmation of p53 conformational rescue via PAb240 immunoreactivity loss. The compound eliminates PAb240-positive staining in primary HGSOC cells, providing a quantifiable biomarker of functional p53 restoration [4]. This capability distinguishes ReACp53 from other aggregation inhibitors like ADH-6, which lack published quantitative conformational rescue data using this well-established antibody-based assay.

Application
Selection Property
Validation Focus
HGSOC organoid and primary cell studies
Mutant p53 aggregation inhibition
PAb240 conformational rescue quantification
Chemosensitization research models
Platinum-based additive/synergistic profile
SynergyFinder interaction scoring and survival extension
CRPC xenograft endpoint studies
In vivo p53 reactivation and tumor growth suppression
Tumor weight reduction and mitochondrial cell death endpoints
Functional p53 restoration assays
Wild-type-like conformation and nuclear import
PAb240 immunoreactivity loss and nuclear relocalization

Technical Documentation Hub

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